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  • Product: N-(3-aminophenyl)cyclopropanesulfonamide
  • CAS: 1203416-45-8

Core Science & Biosynthesis

Foundational

Strategic Integration of N-(3-Aminophenyl)cyclopropanesulfonamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the selection of building blocks dictates not only the target affinity of a final active pharmaceutical ingredient (API) but also its downstream drug metabolism and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the selection of building blocks dictates not only the target affinity of a final active pharmaceutical ingredient (API) but also its downstream drug metabolism and pharmacokinetic (DMPK) profile. N-(3-aminophenyl)cyclopropanesulfonamide (CAS 1203416-45-8) has emerged as a privileged intermediate. By combining the versatile reactivity of a meta-substituted aniline with the unique physicochemical properties of a cyclopropanesulfonamide moiety, this scaffold provides a strategic vector for optimizing kinase inhibitors, ectonucleotidase blockers, and anti-parasitic agents. This whitepaper dissects the structural rationale, quantitative DMPK advantages, and self-validating synthetic workflows associated with this critical building block.

Structural Rationale: The Anatomy of a Privileged Scaffold

From a rational drug design perspective, appending a simple alkyl or aryl group to an aniline core often leads to a "lipophilicity trap"—where gains in potency are offset by poor aqueous solubility and rapid cytochrome P450 (CYP450) mediated clearance. The strategic decision to employ N-(3-aminophenyl)cyclopropanesulfonamide circumvents this via three distinct pharmacophoric features:

  • The Meta-Amino Vector: The meta-substitution pattern projects the sulfonamide group at a ~120° angle relative to the core attachment point. In many kinase hinge-binding motifs or allosteric pockets, this specific geometry is required to reach adjacent solvent-exposed channels or secondary binding sub-pockets without inducing steric clashes.

  • The Sulfonamide Core (H-Bonding): The sulfonamide (-SO₂NH-) acts as a potent hydrogen bond donor and acceptor. Unlike highly lipophilic trifluoromethyl (-CF₃) or simple methyl (-CH₃) groups, the sulfonamide dramatically lowers the partition coefficient (logD), enhancing thermodynamic solubility.

  • The Cyclopropyl Ring (Metabolic Shielding): While straight-chain alkyls (e.g., ethyl, propyl) are highly susceptible to aliphatic oxidation by hepatic CYPs, the cyclopropyl ring is exceptionally stable due to its high s-character and strained C-H bonds. It provides the necessary steric bulk to fill hydrophobic pockets without the metabolic liability of linear alkanes.

Pharmacophore Core N-(3-Aminophenyl) cyclopropanesulfonamide MetaAmino Meta-Amino Group (Synthetic Handle) Core->MetaAmino Enables Sulfonamide Sulfonamide Core (H-Bond Donor/Acceptor) Core->Sulfonamide Provides Cyclopropyl Cyclopropyl Ring (Metabolic Stability & Lipophilicity) Core->Cyclopropyl Confers Amide/Urea Coupling Amide/Urea Coupling MetaAmino->Amide/Urea Coupling Target Protein Binding Target Protein Binding Sulfonamide->Target Protein Binding CYP450 Resistance CYP450 Resistance Cyclopropyl->CYP450 Resistance

Diagram 1: Structural rationale and pharmacophore mapping of the building block.

Efficacy & DMPK Profiling: The Quantitative Edge

The causality behind selecting a cyclopropanesulfonamide over other functional groups is best illustrated by empirical DMPK data. In a recent optimization campaign for 1H-Indole-2-carboxamides targeting Trypanosoma cruzi (the causative agent of Chagas disease)[1], medicinal chemists systematically varied the aniline substituents to balance potency with microsomal stability.

As shown in the data below, replacing a baseline methyl group with a cyclopropanesulfonamide not only restored target binding affinity but also suppressed intrinsic microsomal clearance to highly favorable levels (<10 μL/min/mg)[2].

Table 1: Impact of Aniline Substituents on Indole-2-carboxamide Derivatives

Substituent (R-group)Potency (pEC₅₀)Kinetic Solubility (μg/mL)Microsomal Clearance (μL/min/mg)Mechanistic Rationale
-CH₃ (Methyl) 5.8< 1045Baseline alkyl group; suffers from high lipophilicity leading to poor solubility and rapid CYP-mediated oxidation.
-CF₃ (Trifluoromethyl) < 4.24013Strong electron-withdrawing nature deactivates target binding, though halogenation improves metabolic stability.
-SO₂CH₃ (Methanesulfonamide) 5.296< 12Introduction of H-bond donor restores binding affinity; drastically lowers logD, improving solubility and stability.
-SO₂-Cyclopropyl (Meta) 6.285< 10Optimal balance: Cyclopropyl adds steric bulk tailored for the binding pocket while maintaining the solubility and stability benefits of the sulfonamide.

Data synthesized from early optimization studies published in the [1][2].

Application Case Studies

Overcoming Tumor Immunosuppression via CD73 Inhibition

In immuno-oncology, the tumor microenvironment often hijacks the adenosinergic pathway to evade immune detection. Extracellular ATP (a pro-inflammatory danger signal) is rapidly dephosphorylated by CD39 and subsequently by CD73 (ecto-5'-nucleotidase) into adenosine, a potent immunosuppressive metabolite[3].

Small-molecule inhibitors of CD73 relieve this adenosine-mediated immunosuppression. According to [4][5], N-(3-aminophenyl)cyclopropanesulfonamide is utilized as a critical amine nucleophile to synthesize potent benzothiadiazine-based CD73 inhibitors. The cyclopropanesulfonamide tail projects into the solvent-exposed channel of the CD73 active site, anchoring the molecule via hydrogen bonding while resisting degradation by extracellular hydrolases.

CD73_Pathway ATP Extracellular ATP (Pro-inflammatory) CD39 CD39 Ectonucleotidase ATP->CD39 AMP Extracellular AMP CD39->AMP CD73 CD73 Ecto-5'-nucleotidase AMP->CD73 ADO Adenosine (ADO) (Immunosuppressive) CD73->ADO Inhibitor CD73 Inhibitor (Cyclopropanesulfonamide deriv.) Inhibitor->CD73 Blocks

Diagram 2: CD73 signaling pathway and the mechanism of targeted immunosuppression reversal.

Anti-Parasitic Drug Discovery

As referenced in Table 1, the scaffold also plays a pivotal role in neglected tropical diseases. In the optimization of anti-Trypanosoma cruzi agents, coupling N-(3-aminophenyl)cyclopropanesulfonamide to a 1H-indole-2-carboxylic acid core yielded compounds that maintained antiparasitic phenotypic activity while surviving first-pass hepatic metabolism[6][7]. The meta-linkage proved superior to para-linkages in terms of target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and application of the building block. These methods are designed as self-validating systems—incorporating visual or physical cues that confirm the success of the chemical transformation without requiring immediate LC-MS analysis.

Protocol 4.1: Synthesis of N-(3-Aminophenyl)cyclopropanesulfonamide Hydrochloride

Causality Check: Direct sulfonylation of unprotected m-phenylenediamine yields an intractable statistical mixture of mono- and bis-sulfonamides. Utilizing N-Boc-m-phenylenediamine enforces absolute regiocontrol[4].

Step 1: Sulfonylation

  • Dissolve N-Boc-m-phenylenediamine (1.0 eq, ~10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Rationale: Pyridine acts as both a base and an acyl transfer catalyst, while the low temperature prevents exothermic side reactions.

  • Add cyclopropanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with 1N HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (3-(cyclopropanesulfonamido)phenyl)carbamate.

Step 2: Deprotection (Self-Validating Step)

  • Dissolve the intermediate (600 mg) in 1,4-dioxane (10 mL) at 0 °C under nitrogen[4].

  • Add 4M HCl in 1,4-dioxane (4.80 mL) dropwise over 1 minute.

  • Warm to room temperature and stir for 16 hours.

  • Validation: The product, N-(3-aminophenyl)cyclopropanesulfonamide hydrochloride, will precipitate directly out of the ethereal solvent as a white crystalline solid. Causality: Using HCl in dioxane instead of TFA in DCM avoids the generation of hygroscopic trifluoroacetate salts. The precipitation drives the reaction to completion and allows for isolation by simple vacuum filtration, bypassing column chromatography.

  • Wash the solid with pentane and dry under high vacuum.

Protocol 4.2: Late-Stage Amidation (Library Generation)

To couple the synthesized hydrochloride salt to a carboxylic acid core (e.g., an indole-2-carboxylic acid):

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: 1 eq neutralizes the hydrochloride salt of the aniline, while 2 eq drive the formation of the active ester.

  • Stir for 10 minutes to ensure pre-activation, then add N-(3-aminophenyl)cyclopropanesulfonamide hydrochloride (1.1 eq).

  • Stir at room temperature for 2 hours. Precipitate the final API by adding the DMF solution dropwise into vigorously stirred cold water.

Synthesis SM1 N-Boc-m-phenylenediamine Intermediate tert-butyl (3-(cyclopropanesulfonamido) phenyl)carbamate SM1->Intermediate Pyridine, DCM 0°C to RT SM2 Cyclopropanesulfonyl Chloride SM2->Intermediate Product N-(3-aminophenyl) cyclopropanesulfonamide HCl Intermediate->Product 4M HCl in Dioxane 16h, RT Drug Final API / Inhibitor Product->Drug HATU, DIPEA R-COOH

Diagram 3: Step-by-step synthetic workflow for the generation of sulfonamide-based inhibitors.

Conclusion

The integration of N-(3-aminophenyl)cyclopropanesulfonamide into drug discovery pipelines represents a masterclass in rational pharmacophore design. By simultaneously addressing target affinity (via H-bonding and meta-vectoring) and DMPK liabilities (via cyclopropyl metabolic shielding), this building block allows medicinal chemists to rescue highly lipophilic or metabolically unstable hit compounds. Whether targeting protozoan parasites or the tumor microenvironment, mastering the chemistry of this scaffold is highly advantageous for modern drug development.

References

  • de Oliveira, R. G., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025. DOI: 10.1021/acs.jmedchem.4c02942.[Link]

  • GlaxoSmithKline Intellectual Property Development Ltd. "Benzothiadiazine compounds." World Intellectual Property Organization (WIPO)

Sources

Exploratory

exploratory research on N-(3-aminophenyl)cyclopropanesulfonamide derivatives

An In-Depth Technical Guide to N-(3-aminophenyl)cyclopropanesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Executive Summary The N-(3-aminophenyl)cyclopropanesulfonamide scaffold repre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-aminophenyl)cyclopropanesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The N-(3-aminophenyl)cyclopropanesulfonamide scaffold represents a compelling and increasingly significant structural motif in modern medicinal chemistry. This guide provides an in-depth exploration of this chemical class, intended for researchers, chemists, and drug development professionals. By combining the unique stereoelectronic properties of the cyclopropane ring with the proven pharmacophoric utility of the aminophenylsulfonamide core, these derivatives have emerged as potent modulators of key biological targets, particularly protein kinases. We will dissect the synthetic strategies for their creation, delve into their mechanism of action with a focus on oncology applications, analyze structure-activity relationships, and provide detailed, actionable experimental protocols for their synthesis and evaluation.

Introduction to the Scaffold: A Union of Potency and Specificity

The design of novel therapeutic agents often hinges on the strategic combination of privileged structural fragments. The N-(3-aminophenyl)cyclopropanesulfonamide core is a prime example of such a synergistic design, merging two key moieties that contribute distinct and advantageous properties.

The Cyclopropanesulfonamide Moiety: A Constrained and Stable Anchor

The cyclopropane ring is the smallest stable carbocycle, and its inclusion in a molecule imparts unique characteristics. Its rigid, three-membered ring structure introduces conformational constraint, which can be highly beneficial for locking a molecule into a bioactive conformation, thereby improving binding affinity for a target protein.[1] The strained C-C bonds of the cyclopropane ring also give it unique electronic properties, influencing the molecule's overall polarity and metabolic stability.[2] When linked to a sulfonamide group, it forms a stable, synthetically accessible building block that serves as an excellent anchor or hinge-binding element in enzyme active sites.[2]

The N-(3-aminophenyl) Linker: A Versatile Vector for SAR Exploration

The 3-aminophenyl group provides a versatile platform for chemical modification. The amino group serves as a critical synthetic handle, allowing for the facile introduction of a wide array of substituents through reactions like amide bond formation or urea synthesis.[3][4] This allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3][5] Its position on the phenyl ring (meta to the sulfonamide) provides a specific directional vector for substituents to probe different regions of a target's binding pocket.

Significance in Drug Discovery: Targeting Protein Kinases

The fusion of these two moieties has proven particularly fruitful in the development of protein kinase inhibitors.[3][6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Derivatives of the N-(3-aminophenyl)cyclopropanesulfonamide scaffold have recently been designed as highly potent and selective inhibitors of clinically relevant kinase mutants, such as the EGFR C797S mutation in non-small cell lung cancer (NSCLC), which confers resistance to third-generation inhibitors.[8]

Synthetic Strategies and Methodologies

The synthesis of N-(3-aminophenyl)cyclopropanesulfonamide derivatives is generally achieved through a convergent strategy, involving the preparation of a key sulfonyl chloride intermediate followed by coupling with 3-nitroaniline and subsequent reduction.

Core Synthesis: From Cyclopropanesulfonyl Chloride to the Aminophenyl Scaffold

The most common and efficient pathway begins with the commercially available or synthetically prepared cyclopropanesulfonyl chloride.

  • Sulfonamide Formation : Cyclopropanesulfonyl chloride is reacted with 3-nitroaniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM). This reaction proceeds readily at room temperature to form N-(3-nitrophenyl)cyclopropanesulfonamide. The causality here is the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride.

  • Nitro Group Reduction : The nitro group of the resulting intermediate is then reduced to the primary amine. This is typically accomplished using standard reduction methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid. This step yields the core scaffold, N-(3-aminophenyl)cyclopropanesulfonamide.

General Workflow for Synthesis

The overall synthetic approach is modular, allowing for the late-stage introduction of diversity elements.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization A Cyclopropanesulfonyl Chloride C N-(3-nitrophenyl)cyclopropanesulfonamide A->C Pyridine, DCM B 3-Nitroaniline B->C D N-(3-aminophenyl)cyclopropanesulfonamide (Core Scaffold) C->D Reduction (e.g., Fe, NH4Cl) F Final Derivative D->F Coupling Reaction (e.g., EDCI, HATU) E Carboxylic Acid / Isocyanate / etc. E->F

Caption: General synthetic workflow for N-(3-aminophenyl)cyclopropanesulfonamide derivatives.

Protocol: Synthesis of N-(3-aminophenyl)cyclopropanesulfonamide

This protocol describes a reliable, lab-scale synthesis of the core scaffold.

Step 1: Synthesis of N-(3-nitrophenyl)cyclopropanesulfonamide

  • To a stirred solution of 3-nitroaniline (1.0 eq) in dry pyridine (0.2 M) at 0 °C, add cyclopropanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-cold 1N HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N-(3-aminophenyl)cyclopropanesulfonamide

  • To a solution of N-(3-nitrophenyl)cyclopropanesulfonamide (1.0 eq) in ethanol/water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(3-aminophenyl)cyclopropanesulfonamide, which is often sufficiently pure for the next step.

Biological Activity and Mechanism of Action

The primary therapeutic utility of this scaffold explored to date is in the inhibition of protein kinases involved in cancer cell proliferation and survival.

Case Study: Overcoming Resistance in NSCLC

A recent study highlighted the power of this scaffold in tackling drug resistance in Non-Small Cell Lung Cancer (NSCLC).[8] Third-generation EGFR inhibitors are rendered ineffective by a C797S mutation in the enzyme's active site. Researchers designed a novel series of N-(3-aminophenyl)cyclopropanesulfonamide derivatives to non-covalently inhibit this resistant mutant.[8]

The lead compound, designated 5d , demonstrated high selectivity and potent inhibition of the EGFR C797S mutant.[8]

  • Mechanism of Action : Mechanistic studies revealed that compound 5d inhibits the EGFR signaling pathway, which subsequently downregulates the mTOR pathway. This dual inhibition blocks critical signals for cell growth and proliferation. The ultimate cellular effects include:

    • G2/M Phase Cell Cycle Arrest : The compound halts the cell division cycle in the G2/M phase, preventing cancer cells from replicating.[8]

    • Induction of Apoptosis : It triggers programmed cell death, evidenced by an increase in apoptotic markers like cleaved caspase-3.[8]

    • DNA Damage : The compound was also found to induce DNA damage, further contributing to its cytotoxic effects on cancer cells.[8]

Visualizing the Pathway Inhibition

The diagram below illustrates the canonical EGFR pathway and the point of inhibition by these novel derivatives.

cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR Receptor (with C797S Mutation) EGF->EGFR Binds mTOR mTOR Pathway EGFR->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Derivative 5d (Cyclopropanesulfonamide) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a cyclopropanesulfonamide derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-(3-aminophenyl)cyclopropanesulfonamide scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition.

MoietyPosition/ModificationObservationRationale
Cyclopropanesulfonamide CoreEssential for activityProvides a rigid anchor and engages in key hydrogen bonds in the kinase hinge region.[8]
Phenyl Ring Meta-linkageOptimalThe 1,3-substitution pattern correctly orients the derivative portion into the solvent-exposed region of the ATP binding pocket.
3-Amino Group Linker Amide BondFavorableForms a stable and synthetically accessible linkage for introducing diverse R-groups.
Terminal Group (R) Large, hydrophobic moietiesIncreases PotencyThese groups can occupy a large hydrophobic pocket within the kinase domain, increasing binding affinity through van der Waals interactions.[8][9]
Terminal Group (R) Addition of polar groupsCan improve solubilityJudicious addition of polar functionalities can enhance aqueous solubility and improve pharmacokinetic properties.

Experimental Protocols & Characterization

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for assessing the inhibitory potential of synthesized derivatives against a target kinase.

  • Plate Coating : Coat a 96-well high-binding microplate with a substrate-specific capture antibody overnight at 4 °C.

  • Blocking : Wash the plate and block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Kinase Reaction : In a separate plate, prepare the kinase reaction mixture containing the target kinase (e.g., EGFR C797S), a biotinylated substrate peptide, ATP, and varying concentrations of the test compound (inhibitor). Incubate for 1-2 hours at 30 °C.

  • Transfer & Incubation : Transfer the kinase reaction mixture to the coated and blocked assay plate. Incubate for 1 hour to allow the antibody to capture the phosphorylated substrate.

  • Detection : Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Signal Generation : Wash the plate again. Add a chromogenic substrate (e.g., TMB). Stop the reaction with acid (e.g., 1N H₂SO₄).

  • Readout : Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitor's potency. Calculate IC₅₀ values from the dose-response curve.

Workflow for In Vitro Evaluation

cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays start Synthesized Derivative kinase_assay Kinase Inhibition Assay (e.g., ELISA, FRET) start->kinase_assay Test Concentrations cell_prolif Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) start->cell_prolif Treat Cancer Cell Lines ic50 Determine IC50 Value kinase_assay->ic50 end Lead Candidate Identification ic50->end apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) cell_prolif->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle apoptosis->end cell_cycle->end

Caption: A typical workflow for the in vitro evaluation of novel kinase inhibitors.

Expected Characterization Data
  • ¹H NMR : Protons on the cyclopropyl ring will appear as complex multiplets in the upfield region (approx. 0.8-2.5 ppm). Aromatic protons will be in the 7-8 ppm range. The NH protons of the sulfonamide and any introduced amide will be visible, often as broad singlets.[10]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compounds.[11]

Conclusion and Future Directions

The N-(3-aminophenyl)cyclopropanesulfonamide scaffold is a highly promising platform for the development of targeted therapeutics. The successful design of inhibitors against the formidable EGFR C797S resistance mutation underscores its potential.[8] Future research should focus on several key areas:

  • Expansion of Kinase Targets : Exploring the utility of this scaffold against other clinically relevant kinases in oncology and other disease areas like inflammation.

  • Pharmacokinetic Optimization : Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to develop candidates suitable for clinical trials.

  • Exploration of Other Therapeutic Areas : Given the broad biological activities of sulfonamides, these derivatives could be investigated for applications beyond kinase inhibition, such as antibacterial or antiviral agents.[12][13]

This guide provides a solid foundation for researchers to engage with this exciting class of molecules, from their rational design and synthesis to their comprehensive biological evaluation.

References

  • Process for the preparation of cyclopropyl sulfonamide. (2009). Google Patents.
  • Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6). Retrieved March 31, 2026, from [Link]

  • Preparation of cyclopropyl sulfonylamides. (2009). Google Patents.
  • Vaškevičiūtė, A., Zubrienė, A., Smirnov, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved March 31, 2026, from [Link]

  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. Retrieved March 31, 2026, from [Link]

  • Rochais, C., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1959. Retrieved March 31, 2026, from [Link]

  • Alam, M. A., & Lee, D. U. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. Retrieved March 31, 2026, from [Link]

  • Onwudiwe, D. C., Elemike, E. E., & Ajayi, O. O. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 17(2), 285-294. Retrieved March 31, 2026, from [Link]

  • Wang, Y., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(10), 3844-3856. Retrieved March 31, 2026, from [Link]

  • Jo, S., et al. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. Retrieved March 31, 2026, from [Link]

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Brazilian Journal of Medical and Biological Research, 30(5), 585-592. Retrieved March 31, 2026, from [Link]

  • N-((2s)-3-{amino}-2-hydroxypropyl)-n-(2-phenylethyl)-3-pyridylcarboxamide. (n.d.). PubChemLite. Retrieved March 31, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Molecules. Retrieved March 31, 2026, from [Link]

  • Katragadda, M., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters, 24(17), 4243-4248. Retrieved March 31, 2026, from [Link]

  • Wölfel, V. K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. Retrieved March 31, 2026, from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved March 31, 2026, from [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. Retrieved March 31, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. (2022, August 25). Molecules. Retrieved March 31, 2026, from [Link]

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. (2021, May 16). ResearchGate. Retrieved March 31, 2026, from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a highly potent pan-BCR-ABL inhibitor active against the T315I mutant. European Journal of Medicinal Chemistry, 238, 114468. Retrieved March 31, 2026, from [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Damasy-Keum/28e3576023d8c199d300d8327d6d9a9394f7d23e]([Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of N-(3-aminophenyl)cyclopropanesulfonamide in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary The development of targeted oncology therapeutics requires building blocks that confer both potent target affinity and robust metabolic stability. N-(3-aminophenyl)cyclopropanesulfonamide (CAS: 1203416-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted oncology therapeutics requires building blocks that confer both potent target affinity and robust metabolic stability. N-(3-aminophenyl)cyclopropanesulfonamide (CAS: 1203416-45-8) has emerged as a highly versatile Active Pharmaceutical Ingredient (API) intermediate. It is strategically utilized to synthesize advanced small-molecule inhibitors targeting mutant kinase families, including[1] and [2].

This application note provides drug development professionals with a comprehensive guide to the pharmacophoric rationale, chemoselective synthetic workflows, and self-validating analytical protocols required to successfully integrate this intermediate into complex API architectures.

Pharmacophoric Rationale & Mechanistic Insights

Do not view N-(3-aminophenyl)cyclopropanesulfonamide as merely a structural linker; it is a precisely engineered pharmacophore. The causality behind its selection in modern drug design rests on three structural pillars:

  • The Cyclopropyl Ring (Lipophilic Bulk): Unlike flexible alkyl chains (e.g., propyl or isopropyl groups) that suffer an entropic penalty upon target binding, the cyclopropyl ring possesses unique sp2 -like character in its C-C bonds due to ring strain. This enforces a rigid, optimal dihedral angle that precisely fills the lipophilic pockets of mutated kinases (such as the T790M/C797S EGFR mutants)[1].

  • The Sulfonamide Moiety (Metabolic Stability & H-Bonding): Replacing standard amides with sulfonamides provides profound resistance against enzymatic cleavage by amidases. Furthermore, the sulfonamide acts as a potent hydrogen-bond donor/acceptor to interact with the kinase hinge region, while its distinct pKa​ (~9.5–10.5) enhances the aqueous solubility profile of the final formulated drug[3].

  • The meta-Aniline Handle (Vector Projection): The meta-substitution pattern ensures that once coupled to a heterocyclic core (e.g., pyrimidine, quinazoline, or benzimidazole), the core scaffold is projected at the exact geometric vector required to competitively block ATP binding[2].

PharmacophoreLogic API N-(3-aminophenyl) cyclopropanesulfonamide Cyclopropyl Cyclopropyl Ring Lipophilic Bulk API->Cyclopropyl Sulfonamide Sulfonamide Group H-Bond Donor API->Sulfonamide Aniline m-Aniline Handle Coupling Vector API->Aniline Kinase Mutant Kinase Target (EGFR / FGFR) Cyclopropyl->Kinase Fills pocket Sulfonamide->Kinase Hinge interaction Aniline->Kinase Orients core Inhibition Kinase Inhibition & Efficacy Kinase->Inhibition Blocks ATP

Figure 1: Pharmacophoric logic of N-(3-aminophenyl)cyclopropanesulfonamide in kinase targeting.

Synthetic Methodology: Chemoselective Buchwald-Hartwig Amination

Coupling this intermediate to a halogenated heterocyclic core presents a specific chemoselective challenge: The sulfonamide NH is acidic and can coordinate to Palladium, poisoning the catalyst or leading to off-target N-arylation.

The Causal Solution: To achieve >95% selectivity for the primary aniline amine, the reaction requires a bulky, electron-rich phosphine ligand such as BrettPhos or tBuXPhos . The immense steric bulk of BrettPhos physically blocks the larger sulfonamide group from coordinating with the Pd center, forcing oxidative addition and reductive elimination to occur strictly at the primary amine. Additionally, a mild base like Cs2​CO3​ must be used; stronger bases (like NaOtBu ) would deprotonate the sulfonamide, destroying chemoselectivity.

SyntheticWorkflow Step1 1. Reagent Preparation Dry Schlenk Flask, N2 Atmosphere Step2 2. Chemoselective Coupling Pd2(dba)3, BrettPhos, Cs2CO3, 90°C Step1->Step2 Add Reactants Step3 3. Reaction Workup Celite Filtration & Extraction Step2->Step3 12h Conversion Step4 4. Palladium Scavenging Thiol Resin Treatment (<10 ppm Pd) Step3->Step4 Remove Salts Step5 5. Crystallization & QC Polymorph Isolation & HPLC/NMR Step4->Step5 Purify API

Figure 2: Step-by-step chemoselective coupling workflow for API synthesis.

Experimental Protocol: Self-Validating API Synthesis

This protocol describes the coupling of N-(3-aminophenyl)cyclopropanesulfonamide to a model 4-chloroquinazoline core to yield an EGFR-targeted API.

Step 1: Reaction Setup
  • In a flame-dried Schlenk flask under an inert N2​ atmosphere, charge 4-chloroquinazoline derivative (1.0 eq, 10 mmol) and N-(3-aminophenyl)cyclopropanesulfonamide (1.1 eq, 11 mmol).

  • Add Cs2​CO3​ (2.5 eq, 25 mmol).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq, 0.5 mmol) and BrettPhos (0.1 eq, 1.0 mmol).

  • Suspend the mixture in anhydrous 1,4-Dioxane (50 mL) and degas via three freeze-pump-thaw cycles.

Step 2: Execution & In-Process Control
  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Validation Check 1 (Reaction Progress): Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the aniline intermediate spot ( Rf​ ~0.4) and emergence of a new, highly UV-active product spot ( Rf​ ~0.6) confirms reaction completion.

Step 3: Workup & Palladium Scavenging
  • Cool the mixture to room temperature, dilute with EtOAc (100 mL), and filter through a tightly packed pad of Celite to remove inorganic salts.

  • Transfer the filtrate to a flask and add a silica-based thiol scavenger (e.g., SiliaBond® Thiol, 5 equivalents relative to Pd). Stir at 40°C for 4 hours.

  • Validation Check 2 (Pd Removal): A distinct color change in the solution from dark brown/yellow to pale yellow or colorless indicates successful palladium sequestration. Filter out the resin.

Step 4: Crystallization
  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Dissolve the crude solid in boiling Ethanol (EtOH), then add dropwise hot Water ( H2​O ) until the cloud point is reached. Allow to cool slowly to 4°C to induce crystallization.

  • Validation Check 3 (Purity): Analyze the mother liquor and the filtered crystals via HPLC. A purity of >99.5% in the precipitate, with impurities visibly retained in the supernatant chromatogram, validates the crystallization solvent system.

Analytical Specifications & Quality Control

To ensure compliance with API manufacturing standards, the intermediate and the final coupled product must be rigorously characterized. Table 1 summarizes the expected quantitative analytical shifts.

Table 1: Analytical Specifications and Quality Control Metrics

ParameterN-(3-aminophenyl)cyclopropanesulfonamide (Intermediate)Final Coupled API (e.g., EGFR Inhibitor)Analytical Method
Purity Profile 98.0% 99.5%Reverse-Phase HPLC (UV 254 nm)
Residual Palladium N/A< 10 ppmICP-MS (Post-Scavenging)
Moisture Content < 0.5%< 0.2%Karl Fischer Titration
1 H NMR (Aniline NH2​ ) ~5.2 ppm (broad singlet, 2H)Absent (Converted to secondary amine, shifted to ~8.5 ppm, 1H)400 MHz NMR (DMSO- d6​ )
1 H NMR (Sulfonamide NH ) ~9.6 ppm (singlet, 1H)~9.7 ppm (singlet, 1H)400 MHz NMR (DMSO- d6​ )
Mass Spectrometry m/z 213.07 [M+H]+ Matches calculated mass of coupled coreLC-ESI-MS

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling Reactions with N-(3-aminophenyl)cyclopropanesulfonamide for Drug Discovery

Abstract N-(3-aminophenyl)cyclopropanesulfonamide is a key building block in modern medicinal chemistry, integrating the pharmacologically significant cyclopropanesulfonamide motif with a versatile aminophenyl ring. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(3-aminophenyl)cyclopropanesulfonamide is a key building block in modern medicinal chemistry, integrating the pharmacologically significant cyclopropanesulfonamide motif with a versatile aminophenyl ring. This structure is featured in novel therapeutic agents, such as next-generation EGFR inhibitors[1]. The primary amino group on the aniline ring serves as a critical handle for a wide range of coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the synthesis of diverse compound libraries. This guide provides an in-depth exploration of essential coupling protocols for this scaffold, focusing on amide bond formation and palladium-catalyzed C-N cross-coupling. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, and optimization strategies to empower researchers in drug development.

Introduction: The Strategic Value of the Scaffold

The N-(3-aminophenyl)cyclopropanesulfonamide scaffold offers two primary sites for chemical modification: the nucleophilic aniline amine and the acidic sulfonamide proton. The aniline moiety is significantly more reactive under most conditions, making it the preferred site for initial diversification. This guide will focus on the most prevalent and impactful transformations involving this primary amine.

  • Amide Coupling: Forms a stable, planar amide bond, a cornerstone of peptide and small molecule drug design.

  • Buchwald-Hartwig Amination: Creates a C(aryl)-N bond, linking the scaffold to other (hetero)aromatic systems to build molecular complexity.

  • Urea Formation: Introduces a key hydrogen-bond donor/acceptor unit prevalent in many kinase inhibitors.

Understanding the nuances of these reactions is critical to leveraging the full potential of this valuable building block.

Amide Bond Formation: Acylation of the Aniline Moiety

The formation of an amide bond by coupling the aniline nitrogen with a carboxylic acid is one ofthe most fundamental reactions in pharmaceutical synthesis[2]. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group.

Causality of Reagent Choice

The selection of a coupling reagent is a critical decision based on factors like substrate reactivity, potential for racemization (if chiral centers are present in the acid), and desired reaction conditions.

  • Carbodiimides (EDC): Economical and widely used, they form an O-acylisourea intermediate. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress side reactions and minimize racemization by forming a more reactive and stable active ester[3].

  • Uronium/Aminium Salts (HATU): These reagents, such as HATU, are based on HOAt and are often more efficient and faster than carbodiimide-based methods, particularly for hindered substrates or less nucleophilic amines[3][4]. They directly form the highly reactive OAt-active ester.

Protocol 2.1: Standard EDC/HOBt Mediated Amide Coupling

This protocol provides a robust and cost-effective method for coupling a wide range of carboxylic acids to N-(3-aminophenyl)cyclopropanesulfonamide.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI or EDC) (1.2 equivalents)[5].

  • Activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the pre-activation of the carboxylic acid to form the HOBt-ester.

  • Amine Addition: Add N-(3-aminophenyl)cyclopropanesulfonamide (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide product.

Experimental Workflow: Amide Coupling

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_purification Workup & Purification A Combine Carboxylic Acid, EDC, HOBt in Solvent B Stir for 15-30 min (Active Ester Formation) A->B C Add N-(3-aminophenyl)cyclopropanesulfonamide and Base (DIPEA) B->C D Stir 12-24h at RT C->D E Aqueous Workup (Acid/Base Washes) D->E F Dry and Concentrate E->F G Silica Gel Chromatography F->G H Pure Amide Product G->H

Caption: General workflow for EDC/HOBt mediated amide coupling.

Table 1: Comparison of Common Amide Coupling Conditions
ParameterProtocol 2.1: EDC/HOBtProtocol (Alternative): HATURationale & Causality
Coupling Reagent EDC (EDCI)HATUHATU is generally faster and more effective for sterically hindered substrates but is also more expensive[3].
Additive HOBtNone (incorporated)HOBt forms an active ester to increase efficiency and reduce side reactions like N-acylurea formation.
Base DIPEA, TEADIPEA, 2,4,6-CollidineA non-nucleophilic base is required to neutralize the HCl salt of EDC and the carboxylic acid without competing in the reaction.
Solvent DMF, DCMDMF, AcetonitrilePolar aprotic solvents are preferred to ensure solubility of all reagents and intermediates.
Typical Time 12-24 hours2-8 hoursThe pre-formed active ester from HATU reacts more rapidly with the amine.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction in organic chemistry that enables the formation of carbon-nitrogen bonds via palladium catalysis[6][7]. This reaction couples amines with aryl halides or pseudohalides, providing access to diarylamines and other N-aryl compounds that are difficult to synthesize using classical methods[6].

Mechanistic Rationale for Protocol Design

The catalytic cycle is a finely tuned process involving a Pd(0) active species. The success of the reaction hinges on balancing the rates of three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[8][9].

  • Ligand Choice: The reaction requires a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) center, promote the oxidative addition of the aryl halide, and, most critically, facilitate the final reductive elimination step to release the product and regenerate the catalyst[9]. Ligands like XPhos or SPhos are standards in the field.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amido complex). Sodium tert-butoxide (NaOtBu) is common for less hindered amines, while weaker bases like K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates[8][10].

  • Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂) are often more convenient, as they are reduced in situ to the active Pd(0) species.

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandExch Amine Coordination & Deprotonation (Base) PdII_Aryl->LigandExch PdII_Amido L₂Pd(II)(Ar)(NR'H) LigandExch->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NHR' ReductElim->Product ArX Ar-X ArX->OxAdd Amine R'NH₂ Amine->LigandExch

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for coupling N-(3-aminophenyl)cyclopropanesulfonamide with an aryl bromide. Note: This reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step-by-Step Methodology:

  • Glovebox/Schlenk Line Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and N-(3-aminophenyl)cyclopropanesulfonamide (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1 M).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography.

Table 2: Guide to Buchwald-Hartwig Reaction Components
ComponentExample(s)Role & Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. Pd(II) sources are reduced in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that are essential for promoting both oxidative addition and reductive elimination steps[9][10].
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine to facilitate its coordination to the palladium center. The choice depends on the substrate's sensitivity[8].
Aryl Electrophile Aryl-I, Aryl-Br, Aryl-OTfReactivity order is generally I > OTf > Br >> Cl. Aryl chlorides often require specialized catalyst systems[11][12].
Solvent Toluene, Dioxane, THFAnhydrous, degassed, non-protic solvents are required to maintain catalyst activity.

Synthesis of Urea Derivatives

The reaction of the aniline amine with an isocyanate provides a direct and high-yielding route to urea derivatives, which are valuable pharmacophores[13]. The reaction is typically rapid and clean.

Protocol 4.1: Urea Synthesis
  • Setup: Dissolve N-(3-aminophenyl)cyclopropanesulfonamide (1.0 equivalent) in anhydrous DCM or THF.

  • Isocyanate Addition: Add the desired isocyanate (1.05 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture for 2-8 hours. The reaction is often complete much faster. Monitor by TLC[13].

  • Workup and Purification: If a precipitate (the product) forms, filter, wash with cold solvent, and dry. If not, concentrate the solvent and purify the residue by silica gel chromatography or recrystallization.

References

  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. Available at: [Link]

  • Toste, F. D., et al. (2002). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Available at: [Link]

  • Hartwig, J. F., et al. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. Available at: [Link]

  • Kumar, S., et al. (2025). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. ACS Publications. Available at: [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]

  • Various Authors. (N.D.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (N.D.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Zhang, H., et al. (2014). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Request PDF. Available at: [Link]

  • Wikipedia. (N.D.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reddit User. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • Various Authors. (N.D.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (N.D.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Aapptec Peptides. (N.D.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed. Available at: [Link]

  • White, M. C., et al. (2011). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. PMC. Available at: [Link]

  • Reisberg, S. H., et al. (2021). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC. Available at: [Link]

  • Gilla, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Nature Synthesis. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature Synthesis. Available at: [Link]

  • Wang, D., et al. (2013). Light promoted aqueous phase amine synthesis via three-component coupling reactions. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2018). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. Chemical Communications. Available at: [Link]

  • Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. Waseda University News. Available at: [Link]

  • Li, Y., et al. (2020). Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles. ChemRxiv. Available at: [Link]

  • Various Authors. (2026). Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]

  • PubChem. (N.D.). N-((2s)-3-{amino}-2-hydroxypropyl)-n-(2-phenylethyl)-3-pyridylcarboxamide. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2s-3-[(3-aminophenyl_sulfonyl](cyclopentylmethyl_amino]-2-hydroxypropyl-n-(2-phenylethyl-3-pyridylcarboxamide]([Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Movassaghi, M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • RSC Publishing. (2023). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Laboratory Synthesis of N-(3-aminophenyl)cyclopropanesulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of N-(3-aminophenyl)cyclopropanesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of N-(3-aminophenyl)cyclopropanesulfonamide, a highly versatile building block used in the development of kinase inhibitors and GPCR-targeting therapeutics[1].

Strategic Overview & Mechanistic Rationale

The synthesis of N-(3-aminophenyl)cyclopropanesulfonamide (CAS 1203416-45-8) presents a classic regioselectivity challenge. A naive retrosynthetic approach might suggest the direct mono-sulfonylation of 1,3-phenylenediamine. However, diamines lack statistical differentiation, inevitably resulting in an intractable mixture of unreacted starting material, mono-sulfonylated product, and bis-sulfonylated byproducts.

To establish absolute regiocontrol, this protocol utilizes 3-nitroaniline as the starting material. The nitro group serves as a robust, atom-economical "masked amine."

  • Step 1 (N-Sulfonylation): We employ pyridine not merely as an acid scavenger, but as a nucleophilic catalyst. Pyridine reacts with cyclopropanesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which accelerates the sulfonylation of the deactivated aniline while suppressing N,N-bis-sulfonylation[2].

  • Step 2 (Catalytic Hydrogenation): The nitro group is reduced to the target amine using 10% Pd/C under an atmosphere of hydrogen. This method is chosen over chemical reductions (e.g., Fe/HCl or SnCl2) because it avoids stoichiometric heavy metal waste, prevents acid-catalyzed hydrolysis of the sulfonamide, and simplifies the workup to a single filtration step.

SyntheticWorkflow SM1 3-Nitroaniline (Masked Amine) Step1 Step 1: N-Sulfonylation Pyridine, DCM 0 °C to RT, 4 h SM1->Step1 SM2 Cyclopropanesulfonyl Chloride SM2->Step1 Int N-(3-nitrophenyl) cyclopropanesulfonamide Step1->Int IPC: LC-MS Check Yield: 85-90% Step2 Step 2: Nitro Reduction H2 (1 atm), 10% Pd/C MeOH, RT, 12 h Int->Step2 Prod N-(3-aminophenyl) cyclopropanesulfonamide (Target API Intermediate) Step2->Prod IPC: H2 Uptake Yield: >95%

Figure 1: Two-step synthetic workflow for N-(3-aminophenyl)cyclopropanesulfonamide.

Quantitative Data & Stoichiometry

Note: The following tables are calculated for a standard 10 mmol laboratory validation scale.

Table 1: Step 1 - N-Sulfonylation Reagents
ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
3-Nitroaniline138.121.01.38 g10.0Limiting Reagent
Cyclopropanesulfonyl chloride140.591.11.55 g (1.15 mL)11.0Electrophile
Pyridine79.102.01.58 g (1.61 mL)20.0Base / Catalyst
Dichloromethane (DCM)N/AN/A20.0 mLN/ASolvent
Table 2: Step 2 - Nitro Reduction Reagents
ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
N-(3-nitrophenyl)cyclopropanesulfonamide242.251.01.94 g8.0Limiting Reagent
10% Pd/C (50% wet)N/A10% w/w194 mgN/ACatalyst
Hydrogen Gas ( H2​ )2.02Excess1 atm balloonExcessReductant
Methanol (MeOH)N/AN/A25.0 mLN/ASolvent

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(3-nitrophenyl)cyclopropanesulfonamide

Caution: Nitroanilines are toxic and can decompose exothermically under extreme conditions. Handle in a well-ventilated fume hood[3].

  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.38 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Catalyst Addition: Inject anhydrous pyridine (1.61 mL, 20.0 mmol) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve cyclopropanesulfonyl chloride (1.15 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel or syringe pump to manage the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • System Validation Checkpoint 1 (Reaction Completion): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material peak ( m/z 139.1 [M+H]+ ) should be fully consumed, replaced by the product peak ( m/z 241.0 [M−H]− in negative mode, or m/z 243.0 [M+H]+ ).

  • Workup: Quench the reaction by adding 20 mL of 1M HCl. Transfer to a separatory funnel.

  • System Validation Checkpoint 2 (Workup Integrity): Test the aqueous layer with pH paper. It must be highly acidic (pH < 2) to ensure all pyridine has been protonated and partitioned into the aqueous phase. If pH > 2, wash with an additional 10 mL of 1M HCl.

  • Isolation: Extract the organic layer, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow solid. Yield: ~2.05 g (85%).

Protocol B: Synthesis of Target N-(3-aminophenyl)cyclopropanesulfonamide
  • Initiation: In a 100 mL round-bottom flask, dissolve the intermediate N-(3-nitrophenyl)cyclopropanesulfonamide (1.94 g, 8.0 mmol) in HPLC-grade Methanol (25 mL).

  • Catalyst Suspension: Carefully add 10% Pd/C (50% wet, 194 mg). Note: Always add Pd/C to a solution under an inert atmosphere (e.g., flush flask with N2​ first) to prevent solvent ignition.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Leave the reaction stirring vigorously under a positive pressure of H2​ (1 atm) at RT for 12 hours.

  • System Validation Checkpoint 3 (Visual & Analytical): The intense yellow color of the nitro compound should fade to a nearly colorless or pale brown solution. LC-MS analysis must show complete disappearance of the m/z 243.0 peak and the emergence of the target amine at m/z 213.1 [M+H]+ .

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Methanol (20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. Triturate the resulting crude residue with cold diethyl ether/hexane to afford the pure N-(3-aminophenyl)cyclopropanesulfonamide as an off-white solid. Yield: ~1.61 g (>95%).

Troubleshooting & Optimization Guide

Observation / IssueMechanistic CauseCorrective Action
Significant bis-sulfonylation in Step 1 Excess sulfonyl chloride or prolonged reaction times at elevated temperatures.Strictly control stoichiometry to 1.1 eq of sulfonyl chloride. Ensure temperature is maintained at 0 °C during addition.
Pyridine odor during concentration Incomplete removal of pyridine during the acidic workup.Redissolve the crude mixture in DCM and repeat the 1M HCl wash. Verify aqueous phase pH < 2.
Incomplete nitro reduction in Step 2 Catalyst poisoning (often by sulfur impurities) or insufficient hydrogen mass transfer.Ensure vigorous stirring (800+ rpm). If stalled, filter the mixture, add fresh Pd/C, and resume hydrogenation.
Dark discoloration of final product Trace palladium leaching or oxidation of the newly formed aniline.Pass the concentrated methanolic solution through a short plug of silica or use a metal scavenger resin (e.g., QuadraSil) prior to final evaporation.

References[3] Title: o-NITROANILINE - Organic Syntheses Procedure

Source: orgsyn.org URL:[2] Title: An alternative synthetic route to the neuroleptic compound Pipothiazine Source: semanticscholar.org URL:[1] Title: CAS 1203416-45-8 | Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Application

Application Note: Preparation of Novel Dual BRD4/JAK2 Inhibitory Sulfonamides from N-(3-aminophenyl)cyclopropanesulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Epigenetics, and Kinase Inhibitor Discovery Introduction & Scientific Rationale The development of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Epigenetics, and Kinase Inhibitor Discovery

Introduction & Scientific Rationale

The development of polypharmacological agents—single molecules rationally designed to hit multiple disease-driving targets—is a frontier in modern oncology. The discovery that the well-known Janus kinase 2 (JAK2) inhibitor TG101209 exhibits off-target inhibition of the epigenetic reader protein BRD4 ( [1]) provided a structural blueprint for a new class of therapeutics.

To optimize this dual activity, medicinal chemists require modular building blocks that can probe the acetyl-lysine (KAc) binding pocket of BRD4 without disrupting the critical hinge-binding interactions required for JAK2 inhibition. N-(3-aminophenyl)cyclopropanesulfonamide (CAS: 1203416-45-8) serves as a privileged nucleophilic intermediate for this exact purpose ([2]). By replacing the tert-butylsulfonamide moiety of TG101209 with a cyclopropanesulfonamide group, researchers can synthesize novel bis-sulfonamides that exhibit superior steric complementarity and hydrogen-bonding dynamics within the BRD4 active site, leading to highly potent dual BRD4/JAK2 inhibitors.

This application note details the causality-driven synthetic methodologies, reaction optimizations, and self-validating protocols required to prepare these novel sulfonamides.

Mechanistic Workflow & Synthetic Strategy

The synthesis of these novel sulfonamides relies on the orthogonal reactivity of the two chlorine atoms on the 2,4-dichloro-5-methylpyrimidine core.

  • Kinetic vs. Thermodynamic Control (Step 1): The primary amine of N-(3-aminophenyl)cyclopropanesulfonamide undergoes a regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position of the pyrimidine. Causality: The C4-chloride is more electrophilically activated by the adjacent pyrimidine nitrogens than the C2-chloride. Furthermore, the polar protic solvent (isopropanol) stabilizes the Meisenheimer complex transition state, heavily favoring C4 substitution under mild basic conditions.

  • Catalytic Cross-Coupling (Step 2): Once the C4 amine is installed, its electron-donating nature deactivates the remaining C2-chloride toward further SNAr. Therefore, forcing conditions—specifically, palladium-catalyzed Buchwald-Hartwig amination—are required to couple the solvent-exposed tail (e.g., 4-(4-methylpiperazin-1-yl)aniline) and complete the novel sulfonamide scaffold.

G cluster_chem Chemical Synthesis Workflow cluster_bio Dual Targeting Mechanism N1 2,4-Dichloro-5-methylpyrimidine N3 C4-Substituted Intermediate (Regioselective SNAr) N1->N3 DIPEA, iPrOH, 80°C N2 N-(3-aminophenyl)cyclopropanesulfonamide N2->N3 DIPEA, iPrOH, 80°C N5 Novel Cyclopropanesulfonamide (Dual BRD4/JAK2 Inhibitor) N3->N5 Pd2(dba)3, Xantphos Dioxane, 100°C N4 4-(4-methylpiperazin-1-yl)aniline N4->N5 Pd2(dba)3, Xantphos Dioxane, 100°C B1 JAK2 Kinase Inhibition N5->B1 B2 BRD4 (BET) Inhibition N5->B2 B3 ↓ pSTAT3 / pSTAT5 B1->B3 B4 ↓ c-Myc Expression B2->B4 B5 Synergistic Apoptosis & Cell Cycle Arrest B3->B5 B4->B5

Fig 1. Synthesis workflow and dual-targeting biological mechanism of the novel sulfonamides.

Experimental Protocols

Protocol A: Regioselective SNAr Synthesis of the C4-Intermediate

Objective: Synthesize N-(3-((2-chloro-5-methylpyrimidin-4-yl)amino)phenyl)cyclopropanesulfonamide.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-methylpyrimidine (1.0 equiv, 10.0 mmol) and N-(3-aminophenyl)cyclopropanesulfonamide (1.05 equiv, 10.5 mmol).

  • Solvent & Base: Suspend the solids in anhydrous isopropanol (50 mL, 0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv, 20.0 mmol) dropwise. Insight: DIPEA is chosen over stronger bases to act purely as an acid scavenger for the generated HCl, preventing competitive nucleophilic attack or degradation of the sulfonamide.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating System (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting pyrimidine is consumed. To validate regioselectivity, check the chromatogram: the desired C4-isomer elutes later than the trace C2-isomer on a standard C18 reverse-phase column. Furthermore, an aliquot submitted for crude ^1^H-NMR must show the pyrimidine C6 proton as a distinct singlet at ~8.0 ppm, confirming C4 substitution.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as an off-white solid.

Protocol B: Buchwald-Hartwig Amination for the Final Novel Sulfonamide

Objective: Couple the C2-chloride with a secondary aniline to yield the final dual inhibitor.

  • Preparation: In a Schlenk tube, combine the C4-intermediate from Protocol A (1.0 equiv, 5.0 mmol), 4-(4-methylpiperazin-1-yl)aniline (1.2 equiv, 6.0 mmol), and Cs2CO3 (2.5 equiv, 12.5 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 0.25 mmol) and Xantphos (0.10 equiv, 0.50 mmol). Insight: Xantphos is explicitly selected due to its wide bite angle, which forces the palladium center into a geometry that accelerates reductive elimination and prevents the formation of stable, inactive bis-aryl palladium dead-ends.

  • Degassing: Add anhydrous 1,4-dioxane (25 mL). Seal the tube and degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise poison the Pd(0) catalyst.

  • Reaction: Heat the sealed tube at 100 °C for 16 hours.

  • Workup & Purification: Cool to room temperature, dilute with CH2Cl2 (50 mL), and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final novel sulfonamide as a TFA salt.

Data Presentation & Optimization

Table 1: Optimization of the C4-SNAr Regioselectivity

To maximize the yield of the desired C4-substituted intermediate, various solvent and base combinations were evaluated. Isopropanol with DIPEA provided the optimal balance of solubility, transition state stabilization, and regioselectivity.

SolventBaseTemperature (°C)Time (h)C4:C2 RatioIsolated Yield (%)
DMFK2CO3252475:2562
EthanolTEA801285:1578
Isopropanol DIPEA 80 12 92:8 85
n-ButanolDIPEA100888:1281
Table 2: Representative Structure-Activity Relationship (SAR) Profile

Replacing the tert-butyl group of TG101209 with the cyclopropanesulfonamide moiety significantly enhances BRD4 binding affinity while retaining potent JAK2 inhibition, translating to superior anti-proliferative effects in JAK2V617F-mutant HEL cell lines.

Compound ScaffoldR-Group (C4-Aniline Sulfonamide)JAK2 IC50 (nM)BRD4 BD1 IC50 (nM)HEL Cell Viability IC50 (nM)
TG101209 (Parent)-tert-butylsulfonamide6130152
Novel Analogue 1 -cyclopropanesulfonamide 12 25 45
Novel Analogue 2-methanesulfonamide45210320

References

  • Title: Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors Source: ACS Chemical Biology, 2014, 9(5): 1160-1171. URL: [Link]

  • Title: Potent dual BRD4-kinase inhibitors as cancer therapeutics (WO2016022460A1)
  • Title: TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations Source: Leukemia, 2007, 21(8): 1658-1668. URL: [Link]

Method

Application Notes &amp; Protocols: N-(3-aminophenyl)cyclopropanesulfonamide as a Key Building Block for Novel Kinase Inhibitors

Introduction The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors, which target the dysregulated signaling pathways that drive cancer cell proliferation and survival.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors, which target the dysregulated signaling pathways that drive cancer cell proliferation and survival.[1][2] Designing these inhibitors requires a sophisticated understanding of structure-activity relationships (SAR) and the strategic use of chemical scaffolds that can optimize potency, selectivity, and pharmacokinetic properties. N-(3-aminophenyl)cyclopropanesulfonamide has emerged as a particularly valuable building block in this endeavor. This guide provides an in-depth analysis of its application, elucidating the synergistic roles of its constituent moieties and offering detailed protocols for its synthesis and integration into kinase inhibitor discovery workflows.

This document is intended for researchers, medicinal chemists, and drug development professionals. We will deconstruct the pharmacophoric rationale behind this scaffold's effectiveness, provide validated synthetic protocols, and present a case study on its successful application in overcoming drug resistance in non-small cell lung cancer (NSCLC).

Section 1: The Pharmacophoric Rationale - A Trifecta of Functionality

The utility of N-(3-aminophenyl)cyclopropanesulfonamide in kinase inhibitor design stems from the unique and complementary properties of its three primary components: the cyclopropyl group, the sulfonamide linker, and the 3-aminophenyl core.

The Cyclopropyl Moiety: A Rigid Bioisostere for Enhanced Properties

The cyclopropyl group is far more than a simple alkyl substituent; it is a powerful tool in medicinal chemistry.[3] Its rigid, three-membered ring structure offers several distinct advantages:

  • Conformational Rigidity: It locks the attached sulfonamide in a defined orientation, reducing the entropic penalty upon binding to the target kinase and potentially increasing potency.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.[3]

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other common chemical groups, such as gem-dimethyl, alkene, or even phenyl rings, allowing chemists to modulate properties like lipophilicity and molecular weight while preserving key binding vectors.[4][5] This can improve ligand efficiency and overall drug-like properties.[5]

  • Exploration of 3D Space: Its distinct three-dimensional character allows for the exploration of unique chemical space within a kinase's binding pocket, often leading to improved receptor complementarity.[6][7]

G cluster_0 Common Groups cluster_1 Bioisostere gem-dimethyl gem-dimethyl cyclopropyl Cyclopropyl Group gem-dimethyl->cyclopropyl Mimics Steric Bulk alkene alkene alkene->cyclopropyl Mimics Rigidity/ Vector phenyl phenyl phenyl->cyclopropyl Reduces MW/ Lipophilicity

Bioisosteric roles of the cyclopropyl group.
The Sulfonamide Linker: A Versatile Hinge-Binder

The sulfonamide functional group is a cornerstone of kinase inhibitor design, with over 100 FDA-approved drugs containing this moiety.[8][9] Its primary role is to act as a potent hydrogen bond donor and acceptor. This allows it to form crucial interactions with the "hinge region" of the kinase ATP-binding site, a key anchoring point for many Type I and Type II inhibitors.[10]

The sulfonamide's geometry and electronic properties also contribute to improved solubility and metabolic stability compared to other linker types.[11] The presence of this group can introduce new hydrogen-bonding networks, sometimes mediated by water molecules, that significantly enhance ligand affinity.[11]

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Moiety Hinge Backbone NH Backbone C=O Sulfonamide S(=O)=O NH-R Sulfonamide:e->Hinge:w H-Bond Acceptor Sulfonamide:e->Hinge:w H-Bond Donor

Sulfonamide group forming key hydrogen bonds.
The 3-Aminophenyl Core: A Versatile Scaffold for SAR

The 3-aminophenyl group serves as the central scaffold, providing a critical attachment point for the rest of the inhibitor molecule. The amino group is a versatile chemical handle that allows for the straightforward synthesis of a wide array of derivatives through reactions like amide coupling, urea formation, or N-arylation.[12][13] The meta-substitution pattern provides a distinct exit vector from the phenyl ring, allowing medicinal chemists to project functionality into different sub-pockets of the kinase active site to enhance selectivity and potency.

Section 2: Synthesis and Elaboration

Protocol: Synthesis of N-(3-nitrophenyl)cyclopropanesulfonamide

This protocol outlines the synthesis of the nitro-precursor, which can then be readily reduced to the desired aminophenyl compound. The procedure is based on standard methods for sulfonamide formation.[14]

Materials:

  • 3-Nitroaniline

  • Cyclopropanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-nitroaniline (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Sulfonyl Chloride Addition: Add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(3-nitrophenyl)cyclopropanesulfonamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Reduction to N-(3-aminophenyl)cyclopropanesulfonamide

The final step is the reduction of the nitro group to the primary amine.

Materials:

  • N-(3-nitrophenyl)cyclopropanesulfonamide

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or concentrated HCl

  • Ethanol (EtOH) / Water or Ethyl Acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Celite

Procedure (using Iron powder):

  • Reaction Setup: In a round-bottom flask, suspend N-(3-nitrophenyl)cyclopropanesulfonamide (1.0 eq) in a mixture of EtOH and water (e.g., 4:1 ratio).

  • Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad with excess EtOH.

    • Concentrate the filtrate in vacuo to remove the EtOH.

    • Add EtOAc and water to the residue. Basify the aqueous layer with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield N-(3-aminophenyl)cyclopropanesulfonamide, which can often be used in the next step without further purification.

Workflow: Elaboration into Kinase Inhibitors

The primary amine of N-(3-aminophenyl)cyclopropanesulfonamide is the key functional handle for building the final inhibitor. A generalized workflow involves coupling this intermediate with a second fragment, typically a substituted carboxylic acid or an aryl halide, to construct the complete pharmacophore.

Synthetic elaboration of the core intermediate.

Section 3: Application Case Study - Overcoming EGFRC797S Resistance

A powerful demonstration of this scaffold's utility is in the development of inhibitors for the C797S mutant of the Epidermal Growth Factor Receptor (EGFR). This mutation confers resistance to third-generation covalent inhibitors like osimertinib in NSCLC.[15]

Design Strategy and Mechanism of Action

Researchers designed a series of non-covalent, reversible inhibitors to bypass the need for the C797 cysteine residue.[15][16] The N-(3-aminophenyl)cyclopropanesulfonamide core was central to this strategy. Molecular docking studies predicted that the cyclopropanesulfonamide moiety would occupy the ribose-phosphate region of the ATP binding site.[17] The sulfonamide group forms key hydrogen bonds with the kinase hinge, while the cyclopropyl group provides favorable hydrophobic interactions and a rigid vector to position the rest of the molecule.[16][17]

G cluster_0 EGFR ATP Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (Thr790) Hydrophobic Hydrophobic Pocket Ribose Ribose-Phosphate Binding Site Inhibitor Core Heterocycle NH-Phenyl Sulfonamide-Cyclopropyl Inhibitor:linker->Hinge H-bonds Inhibitor:core->Gatekeeper π-stacking Inhibitor:sulfon->Ribose H-bonds & Hydrophobic

Predicted binding mode in the EGFR active site.
Biological Activity Data

A lead compound from these studies, designated 5d , demonstrated potent inhibition of EGFR kinases carrying the C797S mutation.[17] Its activity highlights the success of the design strategy.

Kinase TargetIC₅₀ (nM)[17]
EGFRL858R/T790M/C797S1.37 ± 0.03
EGFRdel19/T790M/C797S1.13 ± 0.01

Mechanistic studies confirmed that these compounds induce cell cycle arrest and apoptosis in C797S-mutated lung cancer cells by inhibiting the EGFR and downstream mTOR signaling pathways.[15][17]

Section 4: General Characterization Protocols

Once a novel inhibitor is synthesized, its biological activity must be rigorously characterized.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the IC₅₀ of a compound against a target kinase.

Materials:

  • Recombinant purified kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., Compound 5d ) dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Anti-phospho-substrate antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated plates and add the biotinylated substrate peptide. Incubate to allow binding, then wash away unbound peptide.

  • Compound Preparation: Perform a serial dilution of the test compound in kinase assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: To each well, add the test compound dilution, the recombinant kinase, and initiate the reaction by adding a pre-determined concentration of ATP (typically near the Kₘ). Incubate at 30 °C for 60 minutes.

  • Detection:

    • Wash the plates to remove the kinase and ATP.

    • Add the anti-phospho-substrate-HRP antibody and incubate.

    • Wash away the unbound antibody.

    • Add TMB substrate and incubate until color develops.

  • Data Analysis: Stop the reaction with stop solution and read the absorbance at 450 nm. Plot the absorbance versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay (CCK8)

This assay measures the effect of the inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., Ba/F3 cells expressing EGFRC797S)[17]

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • CCK8 (Cell Counting Kit-8) or similar MTS/MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Assay: Add CCK8 reagent to each well and incubate for 1-4 hours, until a visible color change occurs.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of cell viability relative to DMSO-treated control cells and plot against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

N-(3-aminophenyl)cyclopropanesulfonamide is a highly effective and versatile building block for the synthesis of modern kinase inhibitors. Its unique combination of a rigid cyclopropyl bioisostere, a potent sulfonamide hinge-binder, and a synthetically tractable aminophenyl core provides a powerful platform for addressing significant challenges in drug discovery, including potency, selectivity, and acquired resistance. The protocols and workflows detailed in this guide offer a comprehensive resource for researchers looking to leverage this valuable scaffold in their own kinase inhibitor programs.

References

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The application of small aliphatic rings in medicinal chemistry. Drug Discovery Today, 14(21-22), 1011-1020.
  • Yun, S., et al. (2022). Discovery of Sulfonamide Pantothenate Kinase Activators and Elucidation of the Role of Isoform Selectivity in Cellular Pantothenate Kinase Activation. ACS Chemical Biology. Available at: [Link]

  • Subbaiah, M. A. M., & Blank, B. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex Insights. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. Request PDF. Available at: [Link]

  • Hughes, D. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(10), 1449. Available at: [Link]

  • Chemical Communications. (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. Available at: [Link]

  • Jones, C. K., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ACS Chemical Neuroscience, 6(1), 169-178. Available at: [Link]

  • Das, R., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(10), 1237-1245. Available at: [Link]

  • Wang, Y., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer with C797S mutation. Drug Design, Development and Therapy. Available at: [Link]

  • MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. Available at: [Link]

  • PubMed. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available at: [Link]

  • Kashyap, M., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Liu, X., et al. (2021). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Journal of Medicinal Chemistry, 64(16), 12118-12143. Available at: [Link]

  • Google Patents. (2009). Preparation of cyclopropyl sulfonylamides.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(3-aminophenyl)cyclopropanesulfonamide synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of N-(3-aminophenyl)cyclopropanesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of N-(3-aminophenyl)cyclopropanesulfonamide . This molecule is a critical intermediate for various kinase inhibitors and targeted therapeutics, but its synthesis is notoriously plagued by poor chemoselectivity, over-reaction, and low yields.

This guide provides a causal, self-validating framework to troubleshoot and optimize your yield. We will address the two primary synthetic strategies: the direct mono-sulfonylation of m-phenylenediamine (Route A) and the sulfonylation/reduction of 3-nitroaniline (Route B).

Strategic Route Selection & Diagnostic Logic

Before diving into specific protocols, it is crucial to diagnose the root cause of your yield loss. The decision tree below outlines the logical workflow for identifying and correcting the most common failure points in both synthetic routes.

Decision tree for troubleshooting N-(3-aminophenyl)cyclopropanesulfonamide synthesis.

Route A: Direct Mono-Sulfonylation of m-Phenylenediamine

Q: Why am I getting massive amounts of the bis-sulfonylated byproduct (N,N'-(1,3-phenylene)bis(cyclopropanesulfonamide))? A: m-Phenylenediamine is highly nucleophilic. Once the first amine is sulfonylated, the resulting mono-sulfonamide is still electron-rich enough to undergo a second sulfonylation. The causality here is a matter of local concentration versus global stoichiometry. If you add the cyclopropanesulfonyl chloride too quickly, local excesses drive bis-sulfonylation before the rest of the diamine can react.

Q: How do I suppress this over-reaction? A: You must invert the addition and strictly control the electrophile concentration. Using high dilution and adding the sulfonyl chloride via a syringe pump ensures the unreacted diamine is always in vast excess relative to the electrophile. Furthermore, utilizing a slightly weaker, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) in acetonitrile or dichloromethane modulates the reactivity profile favorably, as demonstrated in the1[1].

Table 1: Effect of Reaction Conditions on Route A Yield

Equivalents of R-SO₂ClBase / SolventAddition MethodMono-Product Yield (%)Bis-Product Yield (%)
1.1 eqPyridine / NeatBolus (1 min)35%55%
1.0 eqDIPEA / CH₃CNBolus (1 min)48%40%
0.95 eqDIPEA / CH₂Cl₂Dropwise (30 min)65%20%
0.90 eq DIPEA / CH₂Cl₂ Syringe Pump (4 hr) 82% <5%
Self-Validating Protocol: Optimized Mono-Sulfonylation
  • Preparation: Dissolve m-phenylenediamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous CH₂Cl₂ to achieve a high-dilution concentration of 0.05 M.

  • Temperature Control: Cool the reaction flask to 0 °C under an inert argon atmosphere.

  • Electrophile Dilution: Dilute cyclopropanesulfonyl chloride (0.90 eq) in a separate volume of CH₂Cl₂ (10 mL per mmol).

  • Controlled Addition: Add the sulfonyl chloride solution via syringe pump at a rate of 2.5 mL/hr directly into the vigorously stirring diamine solution.

  • Validation Check: Monitor the reaction by TLC (EtOAc/Hexane 1:1). The desired mono-product will appear as a highly polar, ninhydrin-positive spot compared to the faster-eluting bis-product.

  • Quench: Immediately quench with saturated aqueous NaHCO₃ once the addition is complete to destroy any unreacted sulfonyl chloride.

Route B: The Nitroarene Pathway (Preferred for High Purity)

For drug development professionals requiring ultra-high purity without the hassle of separating mono- and bis-sulfonamides, Route B is the industry standard. However, it introduces its own mechanistic hurdles.

Q: My sulfonylation of 3-nitroaniline is stalling at 40% conversion. How do I push it to completion? A: The nitro group is strongly electron-withdrawing, drastically reducing the nucleophilicity of the meta-amine. Standard DIPEA/CH₂Cl₂ conditions will stall. You must increase the electrophilicity of the sulfonyl chloride. Using pyridine as both the solvent and the base, often with a catalytic amount of DMAP (4-dimethylaminopyridine), generates a highly reactive sulfonylpyridinium intermediate that forces the reaction forward, a technique widely validated in the synthesis of 2[2].

Q: During the reduction of N-(3-nitrophenyl)cyclopropanesulfonamide, I am seeing cleavage of the cyclopropane ring. What is happening? A: Harsh reduction conditions (e.g., high-pressure hydrogenation with unpoisoned catalysts or dissolving metal reductions at reflux) can cause hydrogenolysis of the strained cyclopropane ring or reductive cleavage of the N-S bond. The nitro group reduction must be strictly chemoselective. While 10% Pd/C under a balloon of H₂ (1 atm) at room temperature is often mild enough, utilizing iron powder with ammonium chloride (Fe/NH₄Cl) in EtOH/H₂O provides a highly chemoselective electron transfer reduction that guarantees the sulfonamide and cyclopropane remain intact, aligning with principles of 3[3].

Chemoselective pathway for Route B: Sulfonylation followed by mild reduction.

Table 2: Chemoselectivity in Nitro Reduction (Route B)

Reagent SystemTemperatureNitro ReductionCyclopropane Intact?Overall Yield
Zn / HCl80 °CCompleteNo (Ring opening)<10%
H₂ (50 psi), Pd/C25 °CCompletePartial (15% cleavage)60%
H₂ (1 atm), Pd/C25 °CCompleteYes88%
Fe / NH₄Cl 80 °C Complete Yes (100%) 92%
Self-Validating Protocol: Chemoselective Reduction via Fe/NH₄Cl
  • Suspension: Suspend N-(3-nitrophenyl)cyclopropanesulfonamide (1.0 eq) in a 4:1 mixture of Ethanol and Water to a concentration of 0.2 M.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (2.0 eq) to the flask.

  • Thermal Activation: Heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Validation Check: The reaction mixture will transition from a yellow suspension to a dark brown/black sludge as iron oxides form. Spot the mixture on TLC (DCM/MeOH 9:1); the complete disappearance of the UV-active starting material and the appearance of a new, ninhydrin-positive baseline spot confirms successful reduction.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove the iron oxides, washing the cake generously with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and recrystallize from EtOAc/Hexanes to yield the pure target compound.

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents.
  • Dual inhibitors of farnesyltransferase and geranylgeranyltransferase i.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.PubMed Central (PMC).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-(3-aminophenyl)cyclopropanesulfonamide

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling N-(3-aminophenyl)cyclopropanesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling N-(3-aminophenyl)cyclopropanesulfonamide . Because this active pharmaceutical ingredient (API) contains both an electron-rich aromatic amine and a cyclopropanesulfonamide moiety, it presents unique stability challenges.

This living document provides causal troubleshooting, self-validating analytical protocols, and mechanistic explanations to ensure the absolute integrity of your experimental data.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why this compound degrades. The molecule features two primary vulnerabilities:

  • The Aromatic Amine (Aniline derivative): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. This high electron density makes the molecule exceptionally susceptible to radical-initiated auto-oxidation by molecular oxygen.

  • The Sulfonamide Linkage: While generally stable at neutral pH, the S-N bond is highly vulnerable to photolytic cleavage when exposed to UV light.

G API N-(3-aminophenyl) cyclopropanesulfonamide O2 Oxygen / Light Exposure API->O2 Heat Thermal / Moisture Stress API->Heat Stable Maintained API Integrity API->Stable Oxidation Aromatic Amine Oxidation O2->Oxidation Hydrolysis Sulfonamide Hydrolysis Heat->Hydrolysis Degradants Azo/Nitroso Polymers (Sample Darkening) Oxidation->Degradants Cleavage S-N Bond Scission Products Hydrolysis->Cleavage Argon Argon Flush Argon->API Amber Amber Vials Amber->API Cold -20°C Storage Cold->API

Degradation pathways and preventive storage strategies for the API.

Troubleshooting & FAQs

Q1: My solid batch of N-(3-aminophenyl)cyclopropanesulfonamide has changed from an off-white powder to a dark brown/purple hue. Is it still usable? A1: No. The color change is a direct visual indicator of aromatic amine oxidation. When exposed to ambient oxygen and light, the primary amine undergoes a radical abstraction of hydrogen. This forms reactive imine and nitroso intermediates that rapidly polymerize into highly conjugated, intensely colored azo-dyes or "aniline black" derivatives. Using this degraded batch will introduce off-target artifacts into your assays.

Q2: What are the optimal long-term storage conditions for the solid powder to prevent this oxidation? A2: To suppress the kinetic energy required for radical formation and eliminate reactive species, you must strictly adhere to the [1].

  • Atmosphere: Always backfill the storage vial with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the powder more effectively).

  • Light: Store in amber borosilicate vials. Sulfonamides are prone to UV-induced S-N bond scission [2].

  • Temperature: Store at -20°C or -80°C. Studies on [3] demonstrate that while degradation occurs within days at 20°C, integrity is maintained for >12 months at -70°C.

Q3: We prepare 10 mM stock solutions in DMSO for high-throughput screening. Why do these solutions degrade faster than the solid powder? A3: DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen. Furthermore, repeated freeze-thaw cycles of DMSO stocks introduce micro-bubbles of oxygen directly into the solvent matrix. The dissolved oxygen accelerates the auto-oxidation of the aniline moiety, while the absorbed water can initiate slow hydrolysis of the sulfonamide group.

  • The Fix: Prepare single-use aliquots immediately upon dissolution. Flush the headspace of each microtube with Argon before capping, and store at -80°C. Never subject a working stock to a freeze-thaw cycle.

Quantitative Stability Data

The following table synthesizes the degradation kinetics of the specific functional moieties present in N-(3-aminophenyl)cyclopropanesulfonamide under various stress conditions [2, 3].

Compound MoietyStressorStorage ConditionTimeframeObserved DegradationPrimary Mechanism
Aromatic Amine Ambient Air (O₂)20°C, Ambient2–3 Days15–30%Auto-oxidation (azo/nitroso formation)
Aromatic Amine None (Control)-70°C, Inert Gas> 12 Months< 2%Suppressed radical oxidation
Sulfonamide UV-A / UV-B20°C, Aqueous4 HoursUp to 90%Photolytic cleavage (S-N bond scission)
Sulfonamide Thermal80°C–100°C60 Minutes10–20%Thermal hydrolysis
Self-Validating Protocol: API Stability & Integrity Assay

To ensure trustworthiness, any analytical protocol used to verify compound stability must validate itself. The following UHPLC-MS/MS methodology utilizes a Mass Balance Check —if the combined peak areas of the parent compound and identified degradants do not equal the peak area of a freshly prepared control, the run is considered invalid (indicating irreversible column binding or volatile degradant loss).

Workflow Step1 1. Aliquot Preparation Step2 2. Stress Induction Step1->Step2 Step3 3. Quenching & Dilution Step2->Step3 Step4 4. UHPLC-MS/MS Analysis Step3->Step4 Step5 5. Mass Balance Validation Step4->Step5

Step-by-step forced degradation and UHPLC-MS/MS validation workflow.

Step-by-Step Methodology

Phase 1: Sample Preparation & Forced Degradation

  • Control Preparation: Dissolve 1.0 mg of N-(3-aminophenyl)cyclopropanesulfonamide in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Store immediately at 4°C in an amber vial.

  • Oxidative Stress: Aliquot 100 µL of the stock into a clear glass vial. Add 10 µL of 3% H₂O₂. Leave at room temperature under ambient light for 4 hours.

  • Thermal/Hydrolytic Stress: Aliquot 100 µL of the stock into a sealed vial. Add 10 µL of 0.1M HCl. Heat at 60°C for 4 hours.

Phase 2: Quenching & Analysis 4. Quenching: Neutralize the hydrolytic sample with 10 µL of 0.1M NaOH. Dilute all samples (Control, Oxidative, Thermal) 1:100 in mobile phase (95% Water / 5% MeCN with 0.1% Formic Acid). 5. UHPLC-MS/MS Execution: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a 10-minute gradient from 5% to 95% MeCN. Monitor in positive ESI mode (Target m/z for parent: ~213.07 [M+H]⁺).

Phase 3: The Self-Validation (Mass Balance) 6. Integration: Integrate the UV (254 nm) and Total Ion Chromatogram (TIC) peaks for the parent compound and all newly formed peaks in the stressed samples. 7. Validation Check: Calculate Mass Balance: (Area_Parent_Stressed + Sum(Area_Degradants)) / Area_Parent_Control.

  • Pass Criterion: The mass balance must be between 0.95 and 1.05. If it falls outside this range, the degradants are either precipitating out of solution or failing to elute from the column, rendering the quantitative stability assessment untrustworthy.
References
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Zessel et al. (2017): Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. National Center for Biotechnology Information (PMC).[Link]

  • Sarkar et al. (2023): Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information (PMC).[Link]

Troubleshooting

N-(3-aminophenyl)cyclopropanesulfonamide stability in aqueous buffer solutions

Welcome to the technical support center for N-(3-aminophenyl)cyclopropanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-aminophenyl)cyclopropanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and evaluating the stability of this compound in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-(3-aminophenyl)cyclopropanesulfonamide in aqueous buffer solutions?

While specific hydrolytic stability data for N-(3-aminophenyl)cyclopropanesulfonamide is not extensively published, we can infer its behavior from the well-documented stability of the sulfonamide functional group. Generally, sulfonamides are hydrolytically stable compounds, especially under neutral to alkaline conditions.[1][2][3]

Key factors that will influence the stability of your compound in an aqueous buffer are:

  • pH: This is the most critical factor. Sulfonamides are typically more susceptible to degradation under acidic conditions (pH < 4) and are significantly more stable at neutral and alkaline pH (pH 7-9).[4][5] In one study, many sulfonamides showed a half-life of over a year at pH 7.0 and 9.0 at 25°C.[1][3]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[6] For experimental setup, it is crucial to control and monitor the temperature.

  • Buffer Species: While less common, some buffer components can potentially catalyze degradation. Phosphate and borate buffers are generally considered inert and are good starting points.

  • Light Exposure: Photodegradation can be a concern for many aromatic compounds.[4] It is recommended to protect solutions from light, especially during long-term storage or stability studies.

Q2: What are the likely degradation pathways and products for this molecule?

The primary non-biological degradation pathway for sulfonamides in aqueous solution is hydrolysis.[1][2] This process typically involves the cleavage of the sulfur-nitrogen (S-N) bond.

Based on this mechanism, the expected degradation products for N-(3-aminophenyl)cyclopropanesulfonamide would be:

  • 3-Aminoaniline (or m-Phenylenediamine)

  • Cyclopropanesulfonic acid

It is also possible, though often less favorable, for carbon-nitrogen (C-N) bond cleavage to occur, which would yield aniline and other products.[7] Identifying these degradation products is a key goal of a forced degradation study.

Likely Hydrolytic Degradation Pathway

G cluster_main Hydrolysis (Acid or Base Catalyzed) Parent N-(3-aminophenyl)cyclopropanesulfonamide Cleavage S-N Bond Cleavage Parent->Cleavage Water H₂O Water->Cleavage DP1 3-Aminoaniline Cleavage->DP1 Product 1 DP2 Cyclopropanesulfonic acid Cleavage->DP2 Product 2

A diagram illustrating the primary hydrolytic cleavage of the S-N bond.
Q3: I am observing unexpectedly rapid degradation of my compound. What should I investigate?

Rapid degradation is a common issue that can often be resolved through a systematic troubleshooting process. This guide will walk you through the most probable causes and solutions.

Troubleshooting Workflow for Compound Instability

G Start Compound Degradation Observed Check_pH 1. Verify pH of Solution Is it acidic (pH < 4)? Start->Check_pH Adjust_pH ACTION: Adjust pH to 7.0-9.0 Use a suitable buffer system. Check_pH->Adjust_pH Yes Check_Temp 2. Check Storage/Incubation Temperature. Is it elevated? Check_pH->Check_Temp No Final Re-evaluate Stability Adjust_pH->Final Adjust_Temp ACTION: Reduce temperature. Store at 4°C or -20°C. Check_Temp->Adjust_Temp Yes Check_Light 3. Assess Light Exposure Are solutions exposed to light? Check_Temp->Check_Light No Adjust_Temp->Final Protect_Light ACTION: Use amber vials or cover with aluminum foil. Check_Light->Protect_Light Yes Check_Oxidation 4. Consider Oxidative Degradation Is the buffer freshly prepared? Are there potential oxidants? Check_Light->Check_Oxidation No Protect_Light->Final Degas_Buffer ACTION: Degas buffer. Consider adding an antioxidant (use with caution). Check_Oxidation->Degas_Buffer Yes Check_Oxidation->Final No Degas_Buffer->Final

A decision tree to diagnose and resolve common stability issues.
Q4: How should I quantify the stability of N-(3-aminophenyl)cyclopropanesulfonamide and its degradants?

A stability-indicating analytical method is required, which is a method capable of separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the gold standard.[8][9]

Key Method Development Considerations:

  • Chromatography: Reversed-phase HPLC using a C18 column is a robust starting point.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of acidifier like formic acid (0.1%), is typically effective. Formic acid improves chromatographic peak shape and enhances ionization for MS detection.[10][11]

  • Detection:

    • UV/PDA: An appropriate wavelength should be selected by acquiring a UV spectrum of the parent compound. A photodiode array (PDA) detector is highly recommended as it can help identify the emergence of new peaks corresponding to degradants.

    • MS/MS: This is the preferred method for its high selectivity and sensitivity. It allows for the unambiguous identification and quantification of the parent compound and its degradation products based on their mass-to-charge ratios (m/z).[9][12]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[13] The goal is to achieve 5-20% degradation of the drug substance.[6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • N-(3-aminophenyl)cyclopropanesulfonamide

  • 1 M HCl, 1 M NaOH

  • 3-30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block or oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution. Include a control sample in parallel (compound in neutral water at room temperature, protected from light).

    • Acid Hydrolysis: Dilute stock solution in 0.1 M HCl. Incubate at 60-80°C.[4]

    • Base Hydrolysis: Dilute stock solution in 0.1 M NaOH. Incubate at 60-80°C.[4]

    • Oxidative Degradation: Dilute stock solution in 3% H₂O₂. Keep at room temperature.[13]

    • Thermal Degradation: Store the solid compound and a solution in water at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples with the initial mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a developed HPLC-UV/MS method. Compare the chromatograms of stressed samples to the control to identify new peaks.

Protocol 2: General Purpose HPLC-MS Method for Quantification

Objective: To quantify the parent compound and separate it from potential degradants.

Parameter Condition Rationale
HPLC System UPLC/HPLC with PDA and Mass SpectrometerProvides high-resolution separation and sensitive, specific detection.
Column C18 Reversed-Phase, e.g., Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)Offers excellent retention and peak shape for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and protonation for positive ion mode MS.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to initialA standard gradient to elute compounds with varying polarities.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLStandard volume; adjust based on concentration and sensitivity.
MS Ionization Electrospray Ionization (ESI), Positive ModeSulfonamides and amines generally ionize well in positive mode ESI.
MS Detection Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification. Requires selection of precursor and product ions.

Summary of Expected Stability Based on Sulfonamide Class

Condition General Stability of Sulfonamides Expected Outcome for N-(3-aminophenyl)cyclopropanesulfonamide
Acidic (pH 1-4) Susceptible to hydrolysis.[4][5] Degradation observed in some cases at pH 2.0 over several months.[5]Likely to be the least stable condition. Degradation is expected, especially with heat.
Neutral (pH 7) Generally stable.[1][3] Nine of twelve tested sulfonamides were stable at pH 7.0.[1]High stability is expected at room temperature.
Alkaline (pH 9-10) Very stable.[1][3] All twelve tested sulfonamides were hydrolytically stable at pH 9.0.[1]Highest stability is expected. The anionic form of the sulfonamide is less susceptible to hydrolysis.[4]
Oxidative (H₂O₂) Susceptible to degradation.The aromatic amine is a potential site for oxidation. Degradation is likely.
Photolytic (UV/Vis) Can be susceptible to photodegradation.[4]The aromatic ring suggests potential for photodegradation. Experiments should be conducted in light-protected vessels.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Vlaisavljevich, D., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Pazdro, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • Liu, D., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Wang, J., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed. Available at: [Link]

  • Patel, Y., & Molvi, K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. PubMed. Available at: [Link]

  • Patil, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Shinde, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • De Kock, L., et al. (2025). Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing. PMC. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of N-(3-Aminophenyl)cyclopropanesulfonamide Derivatives: A Technical Guide for Drug Development

As drug resistance paradigms shift—particularly in oncology and infectious diseases—the architectural precision of small-molecule inhibitors must evolve. The N-(3-aminophenyl)cyclopropanesulfonamide moiety (CAS: 1203416-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance paradigms shift—particularly in oncology and infectious diseases—the architectural precision of small-molecule inhibitors must evolve. The N-(3-aminophenyl)cyclopropanesulfonamide moiety (CAS: 1203416-45-8) has recently emerged as a highly privileged building block in medicinal chemistry. By acting as a versatile vector, it allows for optimal spatial orientation within kinase hinge regions and allosteric pockets while drastically improving metabolic stability.

This guide objectively compares the biological activity of N-(3-aminophenyl)cyclopropanesulfonamide derivatives across disparate therapeutic domains, providing supporting experimental data, mechanistic causality, and self-validating assay protocols to guide your lead optimization workflows.

Pharmacophore Rationale: Why This Specific Moiety?

Before comparing the derivatives, it is critical to understand the biophysical causality behind selecting this specific building block:

  • The Cyclopropyl Ring: Unlike straight-chain alkyl groups (e.g., ethyl or propyl), the cyclopropyl ring introduces steric bulk with restricted rotational degrees of freedom. This rigidification reduces the entropic penalty upon target binding and shields the adjacent sulfonamide from rapid enzymatic hydrolysis, thereby increasing microsomal stability.

  • The Sulfonamide Group: Acting as a potent hydrogen bond donor and acceptor, the sulfonamide creates critical electrostatic interactions with solvent-exposed regions or specific target residues (such as the mutated serine in EGFR C797S).

  • The Meta-Amino Aniline: The meta positioning of the amine relative to the sulfonamide provides an optimal 120-degree dihedral vector. When coupled to core heterocycles (e.g., pyrimidines or indoles), it projects the cyclopropanesulfonamide deep into hydrophobic pockets that ortho or para derivatives cannot access without steric clashes.

Comparative Biological Activity Across Therapeutic Domains

The true utility of a pharmacophore is measured by its adaptability. Below, we compare how grafting the N-(3-aminophenyl)cyclopropanesulfonamide moiety onto different core scaffolds yields highly potent, target-specific biological activity[1, 2, 3].

A. Oncology: Overcoming EGFR C797S Resistance

Third-generation EGFR inhibitors (like Osimertinib) are frequently defeated by the C797S mutation, which abolishes the covalent bond at Cysteine 797. Recent breakthroughs have utilized cyclopropanesulfonamide derivatives (e.g., Compound 5d ) to bypass this resistance [1]. By replacing the covalent warhead with the cyclopropanesulfonamide moiety, these derivatives establish a strong non-covalent hydrogen-bonding network that stabilizes the inhibitor within the mutated ATP-binding cleft.

EGFR_Pathway EGFR EGFR (C797S Mutant) PI3K PI3K / AKT Pathway EGFR->PI3K Oncogenic Signaling Inhibitor Cyclopropanesulfonamide Derivative (e.g., 5d) Inhibitor->EGFR Non-Covalent Block Apoptosis Apoptosis (Cleaved Caspase-3) Inhibitor->Apoptosis Induces mTOR mTOR Pathway PI3K->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis->Proliferation Inhibits

Diagram 1: Mechanism of action for cyclopropanesulfonamide derivatives in EGFR C797S mutant cells.

B. Infectious Disease: Anti-Trypanosoma cruzi Agents

In the search for treatments for Chagas disease, 1H-indole-2-carboxamides have been optimized using the N-(3-aminophenyl)cyclopropanesulfonamide building block. While early leads suffered from poor plasma exposure, the introduction of the cyclopropyl group significantly enhanced aqueous solubility and metabolic stability compared to their methyl or trifluoromethyl counterparts, maintaining a potent pEC50 against T. cruzi amastigotes [2].

C. Epigenetics: BRD4-Kinase Dual Inhibitors

In acute myeloid leukemia (AML), the sequence has been utilized to synthesize dual BRD4/kinase inhibitors (e.g., RJ1-025 derivatives). The cyclopropanesulfonamide tail projects into the solvent-exposed channel of the bromodomain, enhancing selectivity over other BET family members [3].

Quantitative Data Comparison

The following table synthesizes the experimental performance of key derivatives across the discussed therapeutic areas.

Derivative CoreTarget ApplicationKey CompoundPrimary Activity (IC50 / pEC50)Metabolic Stability (µL/min/mg)Aqueous Solubility (µg/mL)
Pyrimidine Oncology (EGFR C797S)Compound 5dIC50 = 1.37 ± 0.03 nMHigh (In vivo safe <100mg/kg)Not Disclosed
Pyrimidine Oncology (EGFR WT)Compound 5dIC50 > 500 nM (Selective)HighNot Disclosed
1H-Indole Infectious (T. cruzi)Analog 39pEC50 = 6.213.0~30.0
1H-Indole Infectious (T. cruzi)Analog 41 (CF3 variant)pEC50 = 5.316.040.0
Quinazoline Epigenetics (BRD4)RJ1-025 derivativeIC50 = 79 nM (MV4-11 cells)Moderate>50.0

Data aggregated from Wang et al. (2025) [1], ACS J. Med. Chem. (2025) [2], and WO2016022460A1 [3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality to prevent experimental artifacts.

Workflow Synthesis Synthesis of Derivatives InVitro In Vitro Kinase Assay (TR-FRET) Synthesis->InVitro Cellular Cellular Proliferation (Ba/F3, PC9) InVitro->Cellular InVivo In Vivo Xenograft Models Cellular->InVivo

Diagram 2: Standardized workflow for evaluating cyclopropanesulfonamide derivatives.

Protocol A: In Vitro Kinase Activity Assay (TR-FRET) for EGFR C797S

This assay measures the direct binding and inhibition of the kinase domain.

  • Enzyme Pre-incubation: Incubate 10 nM of purified recombinant EGFR L858R/T790M/C797S kinase with varying concentrations of the cyclopropanesulfonamide derivative (0.1 nM to 10 µM) in a buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM MgCl2 for 30 minutes at room temperature.

    • Causality: DTT maintains a reducing environment to prevent the oxidation of surface cysteines (preventing enzyme aggregation). MgCl2 is an obligate cofactor required to coordinate the ATP analog. Pre-incubation ensures the inhibitor reaches binding equilibrium before the reaction starts, which is critical for accurately calculating the IC50 of slow-binding inhibitors.

  • Reaction Initiation: Add 10 µM ATP and a fluorescently labeled peptide substrate (e.g., ULight-poly GT) to initiate the reaction.

    • Causality: Initiating with ATP rather than the enzyme guarantees that the inhibitor's binding kinetics are not artificially skewed by immediate substrate competition.

  • Quenching and Readout: After 60 minutes, add EDTA to a final concentration of 20 mM alongside the Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm.

    • Causality: EDTA rapidly chelates the Mg2+ ions, abruptly halting the catalytic transfer of phosphate. This prevents signal drift during the plate-reading phase, ensuring the data reflects the exact 60-minute timepoint.

Protocol B: Cellular Apoptosis Validation (Western Blotting)

To prove that the inhibition observed in Protocol A translates to biological efficacy (as seen with Compound 5d).

  • Cell Treatment: Seed Ba/F3 cells engineered with the EGFR C797S mutation at 5×105 cells/well. Treat with the derivative at 1x, 5x, and 10x the established in vitro IC50 for 24 hours.

    • Causality: Testing multiples of the IC50 accounts for the drop-off in potency typically observed when moving from biochemical assays to whole-cell assays due to membrane permeability and intracellular protein binding.

  • Lysis and Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4 and NaF).

    • Causality: Na3VO4 and NaF inhibit endogenous phosphatases that would otherwise strip the phosphorylation marks off downstream targets (like AKT or mTOR) during the lysis process, leading to false-negative signaling data.

  • Immunoblotting: Probe for Cleaved Caspase-3 and total Caspase-3.

    • Causality: Measuring cleaved caspase-3 rather than total caspase-3 is the only definitive biochemical marker of active apoptosis, validating that the cell death is driven by the inhibitor's mechanism rather than non-specific necrosis or solvent toxicity.

References

  • Title: Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer Source: Drug Design, Development and Therapy (2025) URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry - ACS Publications (2025) URL: [Link]

  • Title: Potent dual brd4-kinase inhibitors as cancer therapeutics (WO2016022460A1)

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)cyclopropanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminophenyl)cyclopropanesulfonamide
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